(R)-2-氨基-4-戊炔酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“®-2-Amino-4-pentynoic acid, methyl ester” is a type of fatty acid methyl ester (FAME). FAMEs are derived by transesterification of fats with methanol . They are primarily found in biodiesel and are usually obtained from vegetable oils by transesterification . They are also used to produce detergents and biodiesel .

Synthesis Analysis

The synthesis of an ester can be accomplished in several ways. In one method, esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist. For example, acid chlorides can react with alcohols to yield an ester .Chemical Reactions Analysis

The chemical reactions involving “®-2-Amino-4-pentynoic acid, methyl ester” can be complex. For instance, in the lab, esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Acid chlorides can also react with alcohols to produce esters .Physical And Chemical Properties Analysis

The physical and chemical properties of “®-2-Amino-4-pentynoic acid, methyl ester” can be analyzed using various techniques. For instance, the preparation of fatty acid methyl esters (FAMEs) for gas-liquid chromatography (GC) can be used for the analysis of various lipid samples, including fish oils, vegetable oils, and blood lipids .科学研究应用

Antiviral Research

The compound has been used in the study of antiviral drugs, particularly against Influenza A virus . The marine-derived compound mycophenolic acid methyl ester (MAE) was found to inhibit the replication of different influenza A virus strains in vitro with low cytotoxicity .

Biochemical Studies

The compound is used in biochemical studies, particularly in the investigation of the dopamine and serotonin systems in the brain. It has been shown to increase the release of these neurotransmitters, which play a crucial role in mood regulation, reward, and addiction.

Enzyme Activity Research

The compound has been shown to increase the activity of certain enzymes, including monoamine oxidase and tyrosine hydroxylase. These enzymes play a crucial role in the metabolism of neurotransmitters.

Drug Development

The compound is used as a building block in the synthesis of various compounds, including pharmaceuticals. It is used in the development of new drugs that target the dopamine and serotonin systems.

Chemical Synthesis

The compound is used in chemical synthesis for various purposes. It is used as a starting point for the development of other compounds, including agrochemicals and natural products.

Ring-Opening Reactions

The compound has been used in the study of ring-opening reactions . The acid-catalyzed ring-opening of methyl (+)-(1’R, 2R) and (-)-(1’R, 2S)-1-(2-phenylethanol) aziridine-2-carboxylates lead quantitatively to the corresponding 2(S)-(-)-chloro-3-[2’-hydroxy-1’®-phenyl-ethylamino] propionic acid methyl ester .

作用机制

Target of Action

The primary target of “®-2-Amino-4-pentynoic acid, methyl ester” is Thermolysin , an enzyme produced by the bacterium Bacillus thermoproteolyticus . Thermolysin plays a crucial role in the bacterium’s survival and proliferation, making it a potential target for antibacterial drugs .

Mode of Action

It’s likely that the compound interacts with the enzyme, potentially inhibiting its function . This could lead to a disruption in the bacterium’s normal processes, thereby preventing its growth or survival .

Biochemical Pathways

Given its target, it’s plausible that the compound affects pathways related to bacterial growth and survival .

Pharmacokinetics

These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of “®-2-Amino-4-pentynoic acid, methyl ester” are likely related to its potential inhibitory effect on Thermolysin . By inhibiting this enzyme, the compound could disrupt essential bacterial processes, potentially leading to the death of the bacteria .

Action Environment

The action, efficacy, and stability of “®-2-Amino-4-pentynoic acid, methyl ester” can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other compounds or drugs, and the specific characteristics of the bacterial strain (e.g., resistance mechanisms) .

安全和危害

The safety data sheet for Fatty Acid Methyl Esters Standard Mixture indicates that it may be harmful if swallowed, may cause skin and eye irritation, and may cause respiratory irritation . It is also suspected of causing genetic defects and cancer, and may cause damage to organs through prolonged or repeated exposure .

未来方向

The catalytic reduction of carboxylic acid derivatives has witnessed a rapid development in recent years . These reactions, involving molecular hydrogen as the reducing agent, can be promoted by both heterogeneous and homogeneous catalysts . The future directions in this field could involve further exploration of the catalytic hydrogenation of carboxylic acid derivatives, with a focus on improving the efficiency and sustainability of these processes .

属性

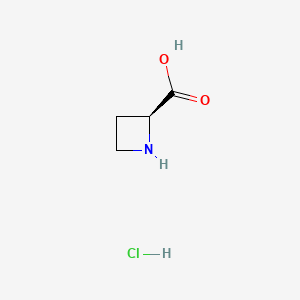

IUPAC Name |

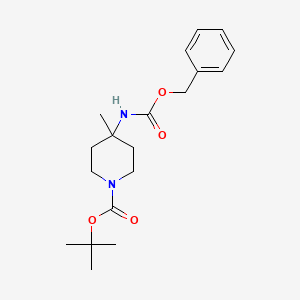

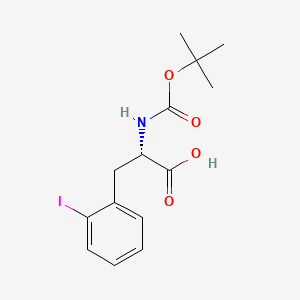

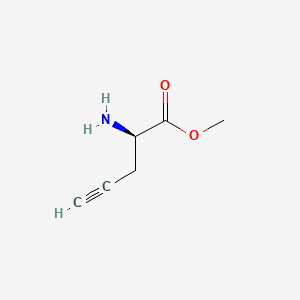

methyl (2R)-2-aminopent-4-ynoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-3-4-5(7)6(8)9-2/h1,5H,4,7H2,2H3/t5-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHQXMDDXHKPECL-RXMQYKEDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC#C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CC#C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-Amino-4-pentynoic acid, methyl ester | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Furo[3,2-b]pyridine-6-carbaldehyde](/img/structure/B581911.png)